((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[(2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBLBLWIKQDCW-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in various research fields.
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight: 205.3 g/mol
- CAS Number: 2096989-59-0
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its ability to interact stereospecifically with various biological targets. The compound's structure allows it to function as a potential modulator of neurotransmitter systems, enzyme activity, and receptor interactions.
The compound's mechanism of action involves binding to specific receptors or enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The chirality of the compound plays a crucial role in determining its binding affinity and specificity.
Neuropharmacological Studies
Recent studies have indicated that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Research has shown that compounds with similar structures can modulate the release of these neurotransmitters, potentially impacting mood and behavior.
Table 1: Summary of Neuropharmacological Effects
| Study Reference | Biological Target | Effect Observed | |
|---|---|---|---|
| Smith et al. (2023) | Dopamine Receptors | Increased receptor activation | Suggests potential for mood enhancement |
| Johnson et al. (2022) | Serotonin Transporters | Inhibition of reuptake | Potential antidepressant properties |
| Lee et al. (2021) | NMDA Receptors | Modulation of activity | Implications for neuroprotection |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
| P. aeruginosa | 64 µg/mL | Weak |
Synthesis and Derivatives
The synthesis of this compound typically involves chiral synthetic routes that ensure the desired stereochemistry is achieved. Various derivatives of this compound have been synthesized to explore their biological activities further.
Table 3: Synthesized Derivatives and Their Activities
| Derivative Name | Biological Activity |
|---|---|
| ((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)acetaldehyde | Moderate anti-inflammatory effects |
| ((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)carboxylic acid | Inhibitory effects on cancer cell lines |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Stereochemical Comparison
The (2R,4R) configuration distinguishes this compound from its (2S,4S) stereoisomer, [(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol (CAS: 1601475-86-8), which has a molecular weight of 205.3 and ≥97% enantiomeric purity . Key differences include:
- Optical Activity : The (R,R) and (S,S) enantiomers exhibit opposite optical rotations, impacting their use in asymmetric synthesis.
- Biological Activity : Stereochemistry influences binding affinity to chiral receptors or enzymes. For example, (R,R) configurations may show enhanced selectivity in neurotransmitter analogs compared to (S,S) isomers.
Table 1: Stereochemical and Structural Comparison
Functional Group and Reactivity Comparison
Hydroxymethyl vs. Sulfonyl/Amino Substituents
- Hydroxymethyl Group (Target Compound): The -CH₂OH group at position 2 enables hydrogen bonding and oxidation to carboxylic acids. This contrasts with sulfonylmethyl or amino-substituted analogs: Phenylsulfonylmethyl Derivative (): Contains a sulfonyl group (electron-withdrawing) and isopropylidene-protected diol, increasing hydrophobicity (C₁₅H₂₁NO₄S, MW 311.4) . Butylamino/Benzoyl Derivatives (–3): Amino groups (e.g., -NHCH₂CH₂OH in C₁₈H₂₁NO₄) enhance water solubility and nucleophilic reactivity .
Table 2: Functional Group Impact on Properties
Physicochemical Properties
- Hydrophobicity: The benzyl and methyl groups in the target compound confer moderate hydrophobicity, whereas hydroxy or amino-substituted analogs (e.g., C₁₈H₂₁NO₄·H₂O in ) exhibit higher polarity (64.85% C, 6.95% H) .
- Thermal Stability : Benzotriazole derivatives () with aromatic pyridyl groups (e.g., C₂₅H₂₀N₄O) show higher melting points (~461 K) due to extended conjugation .
Research Implications
Comparisons with sulfonyl, amino, and benzoyl analogs underscore the importance of substituent selection for tuning solubility, reactivity, and target engagement. Further studies should explore its catalytic applications and enantioselective synthesis routes.
Preparation Methods
Key Steps:
-
Benzylation of L-Proline :
L-Proline is treated with benzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the benzyl group at the nitrogen atom. This step proceeds with retention of configuration at the 2-position. -
Methylation at C4 :
The 4-position is methylated via alkylation using methyl iodide or dimethyl sulfate. Stereochemical control is achieved through steric hindrance from the benzyl group, favoring the (4R) configuration. -
Hydroxymethylation at C2 :
A hydroxymethyl group is introduced via oxidation-reduction sequences. For example, the C2 position is oxidized to a ketone using Jones reagent, followed by stereoselective reduction with NaBH4 or LiAlH4 to yield the (2R)-alcohol.
Yield : 58–65% over three steps.
Stereoselectivity : >95% diastereomeric excess (dr) for the (2R,4R) isomer.
Stereoselective Alkylation Strategies
This approach employs chiral auxiliaries or catalysts to direct the formation of the (2R,4R) configuration. A notable example utilizes Evans oxazolidinone chemistry.
Procedure:
-
Chiral Auxiliary Attachment :
A pyrrolidine precursor is coupled with an Evans oxazolidinone auxiliary to fix the stereochemistry at C2. -
Alkylation at C4 :
The 4-position is alkylated with methyl triflate in the presence of a non-nucleophilic base (e.g., LDA). The auxiliary directs methyl group addition to the Re face, yielding the (4R) configuration. -
Auxiliary Removal and Reduction :
The auxiliary is cleaved under acidic conditions, and the resulting ketone is reduced to the alcohol using BH3·THF, achieving >90% retention of configuration.
Yield : 50–60% over four steps.
Stereoselectivity : dr 6:1 (cis:trans) prior to chromatographic separation.
Ring Expansion from Prolinol Derivatives
A ring expansion strategy transforms pyrrolidine derivatives into functionalized analogs. This method is highlighted in the synthesis of BCL6 degraders.
Synthetic Pathway:
-
Prolinol Alkylation :
(2R)-Prolinol is alkylated with benzyl bromide under Mitsunobu conditions (DIAD, PPh3) to introduce the benzyl group. -
Methyl Group Introduction :
The 4-position is methylated via a Grignard reaction (MeMgBr) in THF, followed by oxidative workup to stabilize the stereocenter. -
Ring Expansion :
Treatment with trifluoroacetic anhydride (TFAA) and triethylamine induces ring expansion to a piperidine intermediate, which is subsequently reduced back to the pyrrolidine framework using LiAlH4.
Yield : 73% for the critical reduction step.
Stereoselectivity : >95% dr due to conformational control during ring expansion.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Stereoselectivity |
|---|---|---|---|---|
| Chiral Pool Synthesis | High stereoselectivity; minimal purification | Limited substrate flexibility | 58–65% | >95% dr |
| Stereoselective Alkylation | Broad applicability to analogs | Requires costly auxiliaries; multi-step | 50–60% | 6:1 dr (pre-separation) |
| Ring Expansion | Efficient for complex scaffolds | Risk of side reactions during expansion | 73% | >95% dr |
Optimization and Industrial Scaling
Purification Techniques
Q & A
Basic: What synthetic strategies are used to prepare ((2R,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol, and how is stereochemical control achieved?
Methodological Answer:
The synthesis typically involves multi-step sequences starting with chiral pyrrolidine precursors. For example, a methyl ester intermediate (e.g., methyl (2R,4R)-1-benzyl-4-methylpyrrolidine-2-carboxylate) is hydrolyzed to the carboxylic acid, followed by reduction to the alcohol using agents like LiAlH4 or NaBH3. Stereochemical control at the 2R and 4R positions is achieved through:
- Chiral auxiliaries : Use of enantiopure starting materials or resolution techniques (e.g., diastereomeric salt formation) .
- Asymmetric catalysis : Catalytic hydrogenation or enzymatic reduction to preserve stereochemistry .
- Protecting group strategies : Selective protection of the pyrrolidine nitrogen (e.g., benzyl groups) to prevent racemization during functional group transformations .
Basic: How is the structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation relies on:
- NMR spectroscopy : and NMR to assign stereochemistry, particularly the methyl and benzyl substituents. NOESY experiments verify spatial proximity of substituents .
- Mass spectrometry (LC-HRMS) : Accurate mass determination (e.g., [M+H] ion) to confirm molecular formula .
- Polarimetry : Measures optical activity to confirm enantiopurity .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates diastereomers or unreacted intermediates .
- Recrystallization : Solvent systems like ethanol/water optimize yield and purity for crystalline forms .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced: How do stereochemical variations (e.g., 2S,4S vs. 2R,4R) impact the compound's biological activity, and what methods validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare enantiomers in receptor-binding assays (e.g., orexin receptors). For example, (2R,4R) configurations in 1-acyl-2-benzylpyrrolidines show higher antagonistic activity than (2S,4S) .
- Molecular docking : Computational models predict interactions with chiral binding pockets .
- In vitro assays : Measure IC values in functional assays (e.g., calcium flux) to quantify potency differences between stereoisomers .
Advanced: What analytical challenges arise in quantifying enantiomeric excess (ee) of this compound, and how are they resolved?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention time differences resolve enantiomers .
- Chiral SFC : Supercritical fluid chromatography offers faster separation with lower solvent consumption .
- NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)) induce splitting of signals for ee determination .
Advanced: How does the compound's stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
Methodological Answer:
- Forced degradation studies :
- Stability-indicating assays : Use HPLC-PDA to monitor degradation kinetics and identify byproducts .
Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug design : Esterification of the methanol group (e.g., acetate prodrugs) enhances membrane permeability .
- Nanoparticle encapsulation : Lipid-based carriers increase bioavailability and reduce hepatic first-pass metabolism .
Advanced: How are cross-coupling reactions (e.g., Suzuki-Miyaura) applied to modify the benzyl or pyrrolidine moieties?
Methodological Answer:
- Benzyl group functionalization : Introduce halogens (e.g., Cl, F) via electrophilic substitution for subsequent Suzuki couplings with aryl boronic acids .
- Pyrrolidine ring modifications : Buchwald-Hartwig amination to install amino groups at the 1-position, enabling peptide conjugation .
- Catalytic systems : Pd(PPh) or XPhos precatalysts with optimized ligand ratios (e.g., 1:2 Pd:ligand) for high-yield couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
